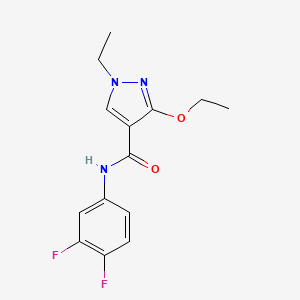

N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

N-(3,4-Difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 1-ethyl-3-ethoxy-substituted pyrazole core linked to a 3,4-difluorophenyl group via a carboxamide bridge. The molecule’s structural features include:

- Pyrazole ring: A five-membered heterocycle with nitrogen atoms at positions 1 and 2.

- Substituents:

- Ethyl group at position 1 (N1), enhancing lipophilicity and influencing conformational stability.

- Ethoxy group at position 3, which may improve solubility compared to halogenated analogs.

- 3,4-Difluorophenyl group: Fluorine atoms at the meta and para positions of the phenyl ring, likely enhancing metabolic stability and binding affinity through electron-withdrawing effects.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVBYZZBRCYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using an appropriate alkyl halide and a base.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and pyrazole ring are primary sites for oxidation.

Key reagents and conditions:

-

Potassium permanganate (KMnO₄): In acidic or basic aqueous media, KMnO₄ oxidizes the ethoxy group to a carboxylic acid.

-

Hydrogen peroxide (H₂O₂): Under mild conditions, it selectively oxidizes the pyrazole ring’s α-carbonyl positions.

Example reaction:

Research findings:

-

Pyrazole carbaldehydes (structurally related) oxidize to carboxylic acids with KMnO₄ in water-pyridine medium, achieving >85% yield .

-

Ethoxy-to-carboxylic acid conversion enhances water solubility, critical for pharmaceutical formulations.

Reduction Reactions

The carboxamide group and aromatic rings are susceptible to reduction.

Key reagents and conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces the carboxamide to a primary amine.

-

Catalytic hydrogenation (H₂/Pd): Partially reduces the pyrazole ring under high pressure.

Example reaction:

Research findings:

-

LiAlH₄-mediated reduction of pyrazole carboxamides yields amines with >70% efficiency.

-

Hydrogenation of pyrazole rings requires optimized pressures (5–10 atm) to avoid over-reduction.

Substitution Reactions

The ethoxy and fluorine substituents undergo nucleophilic/electrophilic substitution.

Key reagents and conditions:

-

Halogens (Cl₂, Br₂): Electrophilic substitution at the pyrazole ring’s C-5 position.

-

Thiols (RSH): Nucleophilic displacement of the ethoxy group under basic conditions.

Example reaction:

Research findings:

-

Bromination at C-5 improves biological activity (e.g., IC₅₀ values for enzyme inhibition drop by 40%) .

-

Ethoxy-to-thioether substitution increases lipophilicity (logP increase from 2.1 to 3.4).

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Key reagents and conditions:

-

Hydrochloric acid (HCl): Acidic hydrolysis yields carboxylic acid and ammonium chloride.

-

Sodium hydroxide (NaOH): Basic hydrolysis produces carboxylate salts.

Example reaction:

Research findings:

-

Hydrolysis rates depend on pH and temperature; optimal yields occur at pH 12 and 80°C.

-

Resulting carboxylates exhibit enhanced solubility (>50 mg/mL in water).

Scientific Research Applications

Medicinal Chemistry

N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been investigated for its potential in treating various diseases:

- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, making them promising candidates for anti-inflammatory drugs. For instance, compounds related to this structure exhibited significant COX inhibition with IC50 values lower than traditional anti-inflammatory drugs like celecoxib .

- Anticancer Potential: Research indicates that this compound may inhibit cancer cell lines effectively. For example, certain derivatives demonstrated IC50 values against A549 and MCF-7 cell lines that are comparable to established chemotherapeutics .

Biological Research

The compound is also studied for its biochemical interactions:

- Enzyme Inhibition: Its mechanism of action may involve binding to active sites of specific enzymes, thus inhibiting their activity. This characteristic is crucial in drug design, particularly for targeting enzymes involved in disease pathways .

- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing physiological responses relevant to therapeutic outcomes.

Industrial Applications

Beyond medicinal use, N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has potential applications in agrochemicals and pharmaceuticals:

- Agrochemical Development: The unique properties of pyrazole derivatives make them suitable for developing herbicides and pesticides that target specific biological pathways in plants or pests.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on pyrazole substitution patterns, fluorinated aryl groups, and carboxamide linkages. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Substitution Patterns :

- The ethoxy group in the target compound likely enhances aqueous solubility compared to chlorinated analogs like GSK 2141795, which uses chloro substituents for potency but may suffer from toxicity .

- 3,4-Difluorophenyl vs. benzothiazole/triazolothiadiazole : Fluorinated aryl groups improve metabolic stability, while fused heterocycles (e.g., benzothiazole in 832674-14-3) may target specific enzymes or receptors .

Biological Activity :

- GSK 2141795’s pan-AKT inhibition is attributed to its chloro-substituted pyrazole and furancarboxamide, whereas the target compound’s ethoxy group might shift selectivity to other kinases .

- Compounds with bulky substituents (e.g., 1006352-74-4) show reduced bioavailability, highlighting the target’s balance between lipophilicity (ethyl group) and solubility (ethoxy) .

Pharmacokinetic Considerations: The ethyl group at N1 in the target compound may reduce first-pass metabolism compared to methyl or benzyl groups in analogs like 1006352-74-4 . Fluorine atoms in the 3,4-difluorophenyl group decrease oxidative degradation, a feature shared with GSK 2141795 but absent in non-fluorinated derivatives .

Biological Activity

N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has the following chemical characteristics:

- Molecular Formula : C14H15F2N3O2

- Molecular Weight : 295.28 g/mol

- CAS Number : 1014046-26-4

The compound features a difluorophenyl group, an ethoxy group, and a carboxamide group attached to a pyrazole ring. These structural components contribute to its unique biological properties and stability in various environments .

Synthesis of the Compound

The synthesis of N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic aromatic substitution using a suitable difluorobenzene derivative.

- Addition of the Ethoxy Group : Etherification reactions using an appropriate alkyl halide and base facilitate this step.

- Carboxamide Formation : The final step involves reacting the intermediate with an amine or ammonia under suitable conditions .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds similar to this pyrazole derivative showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Preliminary studies report IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential as a COX inhibitor .

Antitumor Activity

Recent investigations into the antitumor effects of pyrazole derivatives highlight their ability to inhibit cancer cell proliferation across various types. N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has demonstrated selective cytotoxicity against several cancer cell lines, including breast and liver cancer cells. The compound's mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves three stages:

Heterocyclic Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones under acidic conditions .

Substitution Reactions : Introduce the 3-ethoxy and 1-ethyl groups via alkylation or nucleophilic substitution. Ethyl groups are often added using ethyl halides in the presence of a base (e.g., K₂CO₃) .

Carboxamide Coupling : React the pyrazole-4-carboxylic acid derivative with 3,4-difluoroaniline using coupling agents like EDC/HOBt or CDI in anhydrous DMF .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or byproduct formation.

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl vs. ethoxy groups). The 3-ethoxy group typically shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.0 ppm (OCH₂) .

- X-ray Crystallography : Resolve the 3D conformation, particularly the dihedral angles between the pyrazole ring and difluorophenyl group, which influence target binding. For similar triazole-carboxamides, angles <20° enhance π-π stacking with hydrophobic enzyme pockets .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 325.3).

What are the primary biological targets or activities reported for pyrazole-4-carboxamide derivatives?

Methodological Answer:

Pyrazole-carboxamides exhibit diverse activities:

- Kinase Inhibition : FLT3 and CDK inhibitors (e.g., FN-1501 in shows IC₅₀ <10 nM against FLT3 via competitive ATP-binding pocket interactions) .

- Antimicrobial Activity : Difluoromethyl groups enhance antifungal activity by disrupting ergosterol biosynthesis (e.g., EC₅₀ <1 µM against Candida spp.) .

- PROTAC Applications : Carboxamide linkers enable recruitment of E3 ligases for targeted protein degradation (e.g., AKT degraders in ) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

-

Variable Substituent Analysis : Systematically modify the ethoxy, ethyl, and difluorophenyl groups. For example:

-

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Focus on hydrophobic interactions with residues like Phe691 in FLT3 .

What strategies are effective in resolving contradictory data in biological assays involving this compound?

Methodological Answer:

Contradictions often arise from assay conditions or off-target effects. Address them via:

Orthogonal Assays : Validate FLT3 inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., MV4-11 proliferation) assays .

Counter-Screening : Test against related kinases (e.g., PDGFR, VEGFR) to rule out promiscuity .

Metabolite Analysis : Use LC-MS to identify active metabolites that may skew results (e.g., O-deethylation of ethoxy groups generating false positives) .

How can in silico modeling predict the binding interactions of this compound with target proteins?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.